Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-

Description

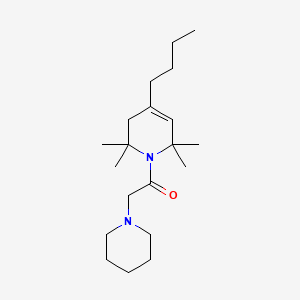

The compound Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- (CAS 53725-48-7) is a tetrahydropyridine derivative with a complex substitution pattern. Its structure includes:

- A partially saturated pyridine ring (1,2,3,6-tetrahydro).

- 2,2,6,6-Tetramethyl groups enhancing steric hindrance and stability.

- A 4-butyl substituent contributing to lipophilicity.

- A piperidinoacetyl group at position 1, introducing a secondary amine and acetyl functionality.

Properties

CAS No. |

53725-48-7 |

|---|---|

Molecular Formula |

C20H36N2O |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)-2-piperidin-1-ylethanone |

InChI |

InChI=1S/C20H36N2O/c1-6-7-11-17-14-19(2,3)22(20(4,5)15-17)18(23)16-21-12-9-8-10-13-21/h14H,6-13,15-16H2,1-5H3 |

InChI Key |

LCUQUQYVCIRRJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(N(C(C1)(C)C)C(=O)CN2CCCCC2)(C)C |

Origin of Product |

United States |

Preparation Methods

Pyridine Core Synthesis Strategies

The synthesis of the pyridine core in complex derivatives typically follows classical and modern synthetic routes, which can be summarized as:

Cycloaddition Approaches : Utilizing inverse electron-demand Diels-Alder reactions involving heterocyclic azadienes and dienophiles, followed by retro-Diels-Alder or scission steps to form substituted pyridines. This method allows for the construction of substituted pyridines with diverse functional groups but is limited by electronic and steric factors of the substrates.

Condensation Reactions : The Friedlander condensation and related methods involve the condensation of amino ketones or aldehydes with nitriles or esters under acidic or basic conditions to build the pyridine ring. This approach is widely used for functionalized pyridines with various substituents.

Dehydrogenation of Piperidine : Pyridine can be prepared by dehydrogenation of piperidine using strong oxidants or acidic conditions at elevated temperatures (e.g., with concentrated sulfuric acid at 300°C or nitrobenzene at 260°C). This method is more relevant for simpler pyridines but can be adapted for substituted analogs.

Commercial Method : Heating tetrahydrofurfuryl alcohol with ammonia over aluminum oxide at 500°C yields pyridine commercially, which can serve as a starting material for further functionalization.

The introduction of the piperidinoacetyl group and tetramethyl substitutions on the pyridine ring involves specific acylation and alkylation steps:

Acylation of Piperazine Derivatives : Research on related pyridine derivatives shows that acylation of piperazine or piperidine rings with chloroacetyl chloride produces piperazinylacetyl intermediates. Subsequent substitution with azides or other nucleophiles leads to functionalized heterocycles.

Tetramethylpiperidine Synthesis : Tetramethyl substitutions on piperidine rings are commonly introduced via the use of 2,2,6,6-tetramethylpiperidine as a starting amine. This compound can be synthesized or procured commercially and then used to form amides or other derivatives.

Amide Formation via Ester-Amine Reactions : For example, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl) derivatives have been synthesized by reacting dimethyl isophthalate with 4-amino-2,2,6,6-tetramethylpiperidine in the presence of sodium methoxide under inert atmosphere at elevated temperatures, yielding high purity amides.

Stepwise Preparation Method from Patent Literature

A patent describing the preparation of a related tetrahydro-pyrazolo-pyridine derivative illustrates a multi-step synthetic route which can be adapted or serve as a model for preparing the target compound:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Generation of key intermediate via reaction of starting compound with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) at -78°C, followed by warming | Compound 1 + diethyl oxalate, LiHMDS, THF, -78°C to RT | Compound 2 with 75% yield |

| 2 | Reaction of intermediate with hydrazine hydrate to form pyrazole ring | Compound 2 + hydrazine hydrate | Compound 3 |

| 3 | Aromatic nucleophilic substitution with o-fluorobenzonitrile | Compound 3 + o-fluorobenzonitrile | Compound 4 |

| 4a | Hydrogenation over palladium on carbon | Compound 4 + Pd/C, H2 | Compound 5 |

| 4b | Hydrolysis with lithium hydroxide | Compound 5 + LiOH | Compound 6 |

| 4c | Coupling with fluorenylmethoxycarbonyl succinimide and sodium bicarbonate | Compound 6 + Fmoc-OSu, NaHCO3 | Target compound derivative (Compound 7) |

This method demonstrates the use of readily available starting materials, high atom economy, and conditions amenable to industrial scale-up.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyridine ring formation | Cycloaddition (Diels-Alder/retro), Friedlander condensation, Dehydrogenation | 1,2,4,5-tetrazines, amino ketones, piperidine dehydrogenation | Versatile, well-studied | Electronic/steric constraints, harsh conditions |

| Piperidinoacetyl introduction | Acylation with chloroacetyl chloride, nucleophilic substitution | Chloroacetyl chloride, sodium azide, piperidine derivatives | High yields, functional group tolerance | Requires careful control of reaction conditions |

| Tetramethyl substitution | Reaction of 4-amino-2,2,6,6-tetramethylpiperidine with esters | Dimethyl isophthalate, sodium methoxide, inert atmosphere | High purity, scalable | Requires inert atmosphere and temperature control |

| Multi-step synthesis (patent route) | Sequential lithiation, acylation, nucleophilic substitution, hydrogenation, hydrolysis, coupling | LiHMDS, diethyl oxalate, hydrazine hydrate, Pd/C, LiOH, Fmoc-OSu | High yield, industrially viable | Multi-step complexity |

Research Findings and Considerations

The pyridine core synthesis remains a critical step, with modern methods favoring cycloaddition and condensation routes for functionalized derivatives.

The piperidinoacetyl group is efficiently introduced via acylation reactions on piperidine or piperazine rings, often requiring subsequent nucleophilic substitutions to install azide or other functionalities.

Tetramethyl substitutions on piperidine rings enhance steric hindrance and stability and are introduced early in the synthesis by using tetramethylpiperidine starting materials.

The patent method exemplifies a practical and high-yielding approach to related tetrahydro-pyridine derivatives, highlighting the utility of lithium amide bases, hydrazine-mediated ring construction, and palladium-catalyzed hydrogenation in the synthetic sequence.

Industrial applicability is favored by methods using commercially available reagents, mild reaction conditions, and high atom economy.

Chemical Reactions Analysis

1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Chemistry

Pyridine derivatives are widely used as building blocks in organic synthesis. This compound can serve as a precursor for more complex molecules in medicinal chemistry and materials science.

Biology

The unique structure of Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- makes it an interesting candidate for studying molecular interactions in biological systems. It may interact with various enzymes or receptors due to its functional groups.

Pharmacology

Research indicates potential pharmacological properties that could be explored for therapeutic applications. Its structural characteristics suggest it might influence biological pathways relevant to drug development.

Material Science

The compound's properties can be leveraged in developing new materials with specific functionalities. Its application in polymer science and coatings is an area of ongoing research.

Case Study 1: Biological Interaction Studies

In a study investigating the interaction of pyridine derivatives with neurotransmitter receptors, Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- was shown to modulate receptor activity in vitro. This suggests its potential as a lead compound for developing drugs targeting neurological disorders.

Case Study 2: Synthesis of Novel Compounds

A recent publication detailed the use of this pyridine derivative as a key intermediate in synthesizing novel anti-cancer agents. The study highlighted how modifications to the piperidinoacetyl group could enhance cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-4-butyl-1-(piperidinoacetyl)-2,2,6,6-tetramethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. This interaction can lead to various effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Tetramethylpiperidine and Pyran Derivatives

- 2,2,6,6-Tetramethyl-tetrahydro-pyran derivatives (e.g., from ) exhibit lower biological activity compared to piperidine analogues. The absence of a protonatable nitrogen in pyran derivatives reduces solubility and basicity, limiting their efficacy in drug delivery .

- Piperidine derivatives with protonatable nitrogen (e.g., the target compound’s piperidinoacetyl group) show enhanced solubility and activity, as seen in antimalarial studies .

Quinazolinone-Tetrahydropyridine Hybrids

- 2-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)quinazolin-4(3H)-one () demonstrates potent PARP inhibition (compounds 15a, 15c, 15d) and radical scavenging via nitroxide intermediates.

Simpler Tetrahydropyridine Analogues

- 1,2,3,6-Tetrahydropyridine (CAS 694-05-3, –14) is a baseline compound with minimal substitution. Its density (0.911 g/mL) and molecular weight (83.13 g/mol) are significantly lower than the target compound, which has added substituents increasing steric bulk and molecular weight .

- 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine (CAS 1124-69-2, ) has a boiling point of 162.5°C and density of 0.806 g/cm³. The target compound’s butyl and piperidinoacetyl groups likely reduce volatility but improve binding to hydrophobic targets .

Piperidine-Based Pharmaceuticals

- Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () shares the piperidine-acetyl motif with the target compound.

Key Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Solubility/Basicity |

|---|---|---|---|---|

| Target Compound (CAS 53725-48-7) | Not provided | 4-Butyl, 1-(piperidinoacetyl), 2,2,6,6-tetramethyl | Potential PARP inhibition, antitumor | Moderate (piperidine basicity) |

| 2,2,6,6-Tetramethyl-tetrahydro-pyran | C₉H₁₆O | Tetramethyl, pyran ring | Low antimalarial activity | Low (no protonatable N) |

| Quinazolinone-nitroxide (77, CAS N/A) | C₁₈H₂₂N₃O₂• | Quinazolinone, nitroxide | PARP inhibition, radical scavenging | High (nitroxide solubility) |

| 1,2,3,6-Tetrahydropyridine (CAS 694-05-3) | C₅H₉N | Unsubstituted | N/A (chemical intermediate) | Low |

Research Findings and Implications

- Activity Modulation by Substituents: The piperidinoacetyl group in the target compound may enhance interaction with enzyme active sites (e.g., PARP’s NAD⁺-binding domain) compared to non-acetylated analogues .

- Lipophilicity vs. This contrasts with smaller derivatives like CAS 1124-69-2, which are more volatile .

- Synthetic Challenges : highlights the complexity of synthesizing tetramethylpiperidine nitroxides, suggesting the target compound’s synthesis may require multi-step functionalization .

Biological Activity

Pyridine derivatives are a significant class of organic compounds known for their diverse biological activities. One such compound is Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- , which has garnered attention due to its unique structural features and potential pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- is CHNO with a molecular weight of approximately 320.5 g/mol. The compound features a pyridine ring substituted with a butyl group and a piperidinoacetyl moiety. Its structural complexity contributes to its potential interactions with biological targets.

Pyridine derivatives often exhibit a range of biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific mechanisms by which Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- exerts its effects are still under investigation. Preliminary studies suggest that it may interact with various receptors or enzymes in the body.

Pharmacodynamics

The pharmacodynamics of this compound can be explored through its binding affinities with biological targets. Initial interaction studies indicate potential binding to neurotransmitter receptors and enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-, it is useful to compare it with other pyridine derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine | CHN | Lacks the piperidinoacetyl group; simpler structure with potential CNS activity |

| Pyridine derivative with hexahydroazepinyl group | CHNO | Contains a different cyclic structure affecting biological interactions |

| 4-(4'-chlorophenyl)-2,6-dimethyl-pyridine | CHClN | Exhibits distinct electronic properties due to chlorine substitution |

This comparative analysis highlights how the unique combination of structural elements in Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- may confer specific biological activities that are not present in simpler or differently substituted pyridine derivatives.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. A few notable findings include:

- Neuroprotective Potential : Some studies have indicated that pyridine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems.

- Antimicrobial Activity : Preliminary assays suggest that compounds similar to Pyridine, 4-butyl-1-(piperidinoacetyl)-1,2,3,6-tetrahydro-2,2,6,6-tetramethyl- may possess antimicrobial properties against certain bacterial strains.

- Binding Studies : Initial binding studies indicate that this compound may interact with GABA receptors and other neurotransmitter systems which could lead to anxiolytic effects.

Q & A

Q. Basic Research Focus

- HPLC-MS : Quantify purity (>95%) and detect trace intermediates (e.g., unreacted 2-amino-benzonitrile) using a C18 column and acetonitrile/water gradient .

- NMR : Confirm stereochemistry via coupling constants (e.g., J = 8–10 Hz for trans-1,3,6-substituents) and NOE correlations .

- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and tertiary amine vibrations (1250–1350 cm⁻¹) .

How can computational modeling predict receptor selectivity (e.g., RXR vs. RAR) for derivatives of this compound?

Advanced Research Focus

Derivatives with methyl or ethyl groups at the tetrahydronaphthalene moiety exhibit retinoid X receptor (RXR) selectivity. Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify hydrophobic/hydrophilic regions. Compare with crystal structures of RXR/RAR ligand-binding domains (e.g., PDB: 1FBY). Molecular dynamics simulations (50 ns, AMBER force field) can assess binding stability. Validate predictions using cotransfection assays with RXR/RAR reporter constructs .

What in vitro assays are recommended to evaluate antibacterial and antitumor activity?

Q. Advanced Research Focus

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. Combine with flow cytometry to assess apoptosis (Annexin V/PI staining) .

- CYP Inhibition : Use human liver microsomes and LC-MS to measure metabolite formation (e.g., 7-hydroxywarfarin for CYP2C9) .

How do solvent polarity and temperature impact the stability of this compound during storage?

Basic Research Focus

The compound is sensitive to moisture and light. Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the acetyl group. Accelerated stability studies (40°C/75% RH for 6 months) reveal <5% degradation in argon-sealed vials. Monitor via HPLC for degradation peaks at 210 nm .

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

Q. Advanced Research Focus

- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acyl transfer steps to achieve >90% ee .

- Continuous Flow Reactors : Enhance mixing for exothermic steps (e.g., NaBO₃ oxidation) and reduce reaction time from 12 h (batch) to 2 h .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate enantiomers via fractional crystallization .

How does the compound’s log P and solubility profile influence its pharmacokinetic properties?

Basic Research Focus

Predicted log P = 3.2 (ChemAxon) indicates moderate lipophilicity, favoring BBB penetration but limiting aqueous solubility (<0.1 mg/mL). Improve bioavailability via salt formation (e.g., hydrochloride) or nanoemulsion formulations (e.g., Tween-80/ethanol). Assess permeability using Caco-2 monolayers (Papp >1 × 10⁻⁶ cm/s) .

What structural analogs show improved metabolic stability, and how are they designed?

Advanced Research Focus

Replacing the butyl group with trifluoromethyl (log D = 2.8) reduces CYP3A4-mediated oxidation. Introduce fluorine at the 3-position of the pyridine ring to block hydroxylation. Synthesize analogs via Suzuki-Miyaura coupling with boronic esters (e.g., 2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester) and screen using hepatic microsomal stability assays .

How can SAR studies reconcile divergent biological activities reported for similar pyridine derivatives?

Advanced Research Focus

Divergent activities (e.g., antibacterial vs. antitumor) may stem from minor structural differences. Conduct systematic SAR by:

- Varying Substituents : Compare 4-butyl vs. 4-phenyl analogs in cytotoxicity assays.

- Assessing Conformational Rigidity : Introduce sp³-hybridized carbons to restrict rotation and enhance target binding .

- Meta-Analysis : Pool data from high-throughput screens (e.g., PubChem BioAssay) to identify activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.